Hydracrylonitrile
Overview
Description
Hydracrylonitrile is a chemical compound that has been studied for its unique electrochemical behavior, particularly in relation to copper and silver ions. Research has shown that copper(II) ions in hydracrylonitrile are solvated by the nitrile group, which is an interesting finding given that in alcohol-nitrile mixtures, the solvation is typically by the hydroxyl group. This behavior is attributed to the polar nature of hydracrylonitrile, which has a high dielectric constant, allowing for a polar solvated form of copper(II) ion with the nitrile group oriented towards the ion and the hydroxyl group forming an outer sheath .
Synthesis Analysis
The synthesis of hydracrylonitrile and its behavior in various solvent systems has not been explicitly detailed in the provided papers. However, the study of its electrochemical behavior suggests that the compound can be used in polar solvent systems, which may influence its synthesis and handling .
Molecular Structure Analysis
The molecular structure of hydracrylonitrile has been explored through theoretical calculations. A conformational search resulted in the identification of four different conformers of the molecule. Using density functional theory (DFT) computations, eleven possible radicals derived from these conformers were modeled. The geometry optimizations for both the molecule and the radicals were calculated using the B3LYP method with a 6-311++G(d,p) basis set in the gas phase. This analysis is crucial for understanding the reactivity and properties of hydracrylonitrile at the molecular level .
Chemical Reactions Analysis
The electrochemical behavior of hydracrylonitrile has been studied, particularly focusing on the reduction of copper and silver ions. The research indicates that copper ions are likely solvated by the trans conformer of hydracrylonitrile and other related nitriles. The effect of substituents in the propionitrile structure on the basicity of the nitrile group and the potentials of the copper couples has been consistent with the influence of these substituents on other functional groups in different compounds. The electrochemical reduction of silver(I) ion in hydracrylonitrile is similar to that of copper(I) ion, although it occurs at more positive potentials .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydracrylonitrile are inferred from its high dielectric constant and its ability to solvate metal ions in a polar orientation. The electrochemical studies suggest that the solvent molecules in hydracrylonitrile orient themselves in a manner that facilitates the solvation of metal ions, which is a significant property for applications involving metal ion interactions. The theoretical calculations of the electron paramagnetic resonance (EPR) parameters for the radicals derived from hydracrylonitrile provide insights into the electronic properties and reactivity of the compound .
Scientific Research Applications
Electrochemical Behavior in Solvents
Hydracrylonitrile has been studied for its electrochemical behavior, particularly in relation to copper and silver ions in various solvents. Notably, in hydracrylonitrile, the copper(II) ion is solvated by the nitrile group, which is an unusual situation due to its high polarity. This behavior contrasts with its solvation in alcohol-nitrile mixtures, where it's solvated by the hydroxyl group, indicating the significance of hydracrylonitrile's solvent properties in electrochemical applications (Farha & Iwamoto, 1964).
Radical Formation Studies
Hydracrylonitrile has been a subject of extensive electron paramagnetic resonance (EPR) studies, particularly for understanding the radicals formed from it and related nitriles. These studies provide insights into the properties of hydracrylonitrile-derived radicals, which can be crucial for various chemical processes (Smith, Kasa, & Pearson, 1975).
Theoretical Analysis of Radicals
Detailed theoretical calculations using density functional theory have been conducted to understand the different conformers and radicals possible in hydracrylonitrile. These studies are significant for predicting and analyzing the behavior of hydracrylonitrile in various chemical reactions and environments (Sarıkaya & Dereli, 2017).
Impact on Formation of Arylhydrazones
Hydracrylonitrile's role in the formation of arylhydrazones, particularly during diazonium coupling reactions, has been investigated. Understanding this process is essential for synthesizing various chemical compounds, especially in pharmaceutical and dye industries (Jollimore, Vacheresse, Vaughan, & Hooper, 1996).
Enzymatic Hydrolysis Studies
Research has also focused on the enzymatic hydrolysis of nitrile compounds, including hydracrylonitrile. This process is critical for the synthesis of pure enantiomers of chiral compounds and for developing green chemical processes (Pawar & Yadav, 2014).
Safety And Hazards
properties
IUPAC Name |
3-hydroxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO, Array | |
Record name | ETHYLENE CYANOHYDRIN | |
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DSSTOX Substance ID |
DTXSID1025433 | |
Record name | 3-Hydroxypropanenitrile | |
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Molecular Weight |
71.08 g/mol | |
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Physical Description |
Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
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Boiling Point |
442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C | |
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Flash Point |
greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible | |
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Density |
1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04 | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45 | |
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Vapor Pressure |
0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7 | |
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Product Name |
3-Hydroxypropionitrile | |
Color/Form |
WATER-WHITE LIQUID, Straw-colored liquid | |
CAS RN |
109-78-4 | |
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Record name | Propanenitrile, 3-hydroxy- | |
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Melting Point |
-51 °F (NTP, 1992), -46 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.